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molecular formula C11H12ClN3S B8459504 7-Chloro-5-(tetrahydro-2H-thiopyran-4-yl)pyrazolo[1,5-a]pyrimidine

7-Chloro-5-(tetrahydro-2H-thiopyran-4-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B8459504
M. Wt: 253.75 g/mol
InChI Key: UDDFQEFANVZXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609675B2

Procedure details

A mixture of 7-chloro-5-(tetrahydro-2H-thiopyran-4-yl)pyrazolo[1,5-a]pyrimidine (Int-1c, 1.52 g, 6.0 mmol) in a solution of ammonia in MeOH (7 N, 20 mL) was heated in sealed vessel at 80° C. for 5 h. The reaction mixture was cooled down and concentrated. The residue was dried in high vacuum and used for the next step without further purification. LC/MS RT=0.92 Min (5 min method). Mass calculated for, M+H 235.09, observed 235.09.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]2[N:8]=[CH:9][CH:10]=[C:6]2[N:5]=[C:4]([CH:11]2[CH2:16][CH2:15][S:14][CH2:13][CH2:12]2)[CH:3]=1.[NH3:17]>CO>[S:14]1[CH2:15][CH2:16][CH:11]([C:4]2[CH:3]=[C:2]([NH2:17])[N:7]3[N:8]=[CH:9][CH:10]=[C:6]3[N:5]=2)[CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
ClC1=CC(=NC=2N1N=CC2)C2CCSCC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was dried in high vacuum
CUSTOM
Type
CUSTOM
Details
used for the next step without further purification
CUSTOM
Type
CUSTOM
Details
LC/MS RT=0.92 Min (5 min method)
Duration
5 min

Outcomes

Product
Name
Type
Smiles
S1CCC(CC1)C1=NC=2N(C(=C1)N)N=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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